"Butyl (3,4-diethoxyphenyl)carbamate properties"
"Butyl (3,4-diethoxyphenyl)carbamate properties"
An In-Depth Technical Guide to Butyl (3,4-diethoxyphenyl)carbamate
This guide provides a comprehensive technical overview of Butyl (3,4-diethoxyphenyl)carbamate, a molecule of interest in organic synthesis and potential pharmaceutical and agrochemical applications. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and handling.
Introduction
Butyl (3,4-diethoxyphenyl)carbamate belongs to the carbamate class of organic compounds, characterized by the carbamate ester functional group (-OC(O)N-). The structural features of this molecule, namely the 3,4-diethoxy substitution on the phenyl ring and the butyl ester, suggest its potential for a range of applications. The related compound, Diethofencarb, which is the isopropyl ester of (3,4-diethoxyphenyl)carbamic acid, is a known fungicide effective against Botrytis cinerea[1]. This suggests that Butyl (3,4-diethoxyphenyl)carbamate may also possess interesting biological activities. This guide will delve into the fundamental chemical properties, a detailed synthesis protocol, and safety considerations for this compound.
Chemical and Physical Properties
The core structure of Butyl (3,4-diethoxyphenyl)carbamate consists of a 3,4-diethoxyaniline moiety linked to a butyl chloroformate-derived group. A summary of its key chemical identifiers is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C15H23NO4 | [2] |
| Molecular Weight | 281.35 g/mol | [2] |
| InChIKey | YIRJWYDQEYPRIP-UHFFFAOYSA-N | [2] |
| SMILES | CCCCOC(=O)Nc1ccc(OCC)c(OCC)c1 | [2] |
Synthesis of Butyl (3,4-diethoxyphenyl)carbamate
The synthesis of Butyl (3,4-diethoxyphenyl)carbamate is most effectively achieved through the reaction of 3,4-diethoxyaniline with n-butyl chloroformate. This is a standard method for the formation of carbamates from anilines[4][5]. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine group of the aniline attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.
The overall synthetic workflow can be visualized as follows:
Caption: Workflow for the synthesis of Butyl (3,4-diethoxyphenyl)carbamate.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of isopropyl N-(3,4-diethoxyphenyl)carbamate[3] and general principles of carbamate synthesis[4].
Materials:
-
3,4-Diethoxyaniline
-
n-Butyl chloroformate
-
Anhydrous benzene (or toluene or dichloromethane)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Deionized water
-
Diethyl ether (or ethyl acetate) for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-diethoxyaniline and a slight molar excess of the non-nucleophilic base in anhydrous benzene.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a stoichiometric amount of n-butyl chloroformate dropwise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure Butyl (3,4-diethoxyphenyl)carbamate.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[6][7].
-
Inhalation: May cause respiratory irritation. Avoid breathing dust or vapors[6][8].
-
Skin Contact: May cause skin irritation. In case of contact, wash immediately with soap and water.
-
Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes[6][9].
-
Ingestion: May be harmful if swallowed[9].
-
Reactivity: The synthesis involves reagents that are incompatible with strong oxidizing agents and acids[6][9]. The reaction should be carried out under anhydrous conditions as chloroformates can react with water.
Potential Applications and Future Directions
Given that the structurally similar Diethofencarb is a fungicide, a primary area of investigation for Butyl (3,4-diethoxyphenyl)carbamate would be in the field of agrochemicals as a potential antifungal agent[1]. Carbamates, in general, are known to act as cholinesterase inhibitors, a mechanism that is the basis for their use as pesticides[1].
In the realm of pharmaceuticals, the carbamate functional group is a common feature in many drug molecules, acting as a stable and metabolically resistant isostere for amides and esters. The 3,4-diethoxyphenyl moiety is also present in various biologically active compounds. Therefore, Butyl (3,4-diethoxyphenyl)carbamate could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents.
Future research should focus on the full characterization of its physical and chemical properties, a thorough evaluation of its biological activity, and an exploration of its potential as a scaffold in medicinal chemistry.
Conclusion
Butyl (3,4-diethoxyphenyl)carbamate is a molecule with significant potential, stemming from its structural similarity to known bioactive compounds. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and essential safety information. It is hoped that this document will serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating further investigation into its properties and applications.
References
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Sarna Chemicals. 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. Retrieved from [Link]
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Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
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Chemsrc. (2025, September 7). CAS#:2197160-26-0 | tert-Butyl (3,4-dichloro-2-methoxyphenyl)carbamate. Retrieved from [Link]
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